![molecular formula C19H20N4O3S2 B2924195 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797966-89-2](/img/structure/B2924195.png)

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

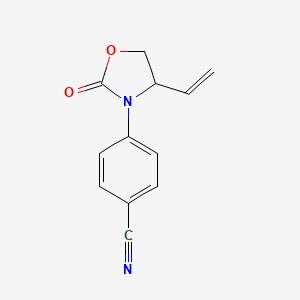

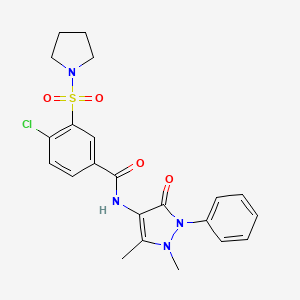

“N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains several functional groups including a pyridine ring, a piperidine ring, a benzothiazole ring, and a carboxamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and pyridine rings may contribute to the compound’s polarity, while the benzothiazole ring could contribute to its aromaticity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple rings could increase its boiling point and melting point .Applications De Recherche Scientifique

Molecular Interactions and Pharmacophore Models

One study detailed the molecular interaction of a similar compound, emphasizing its potent and selective antagonist activity for the CB1 cannabinoid receptor. The research utilized AM1 molecular orbital method for conformational analysis, developing unified pharmacophore models for CB1 receptor ligands. This study contributes to understanding the steric binding interactions and the development of 3D-quantitative structure-activity relationship (QSAR) models for cannabinoid receptor antagonists (Shim et al., 2002).

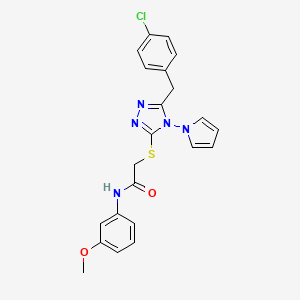

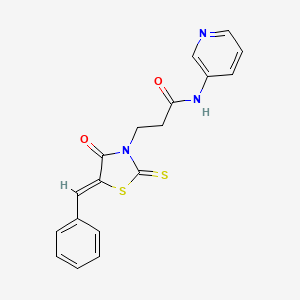

Antimicrobial Activity

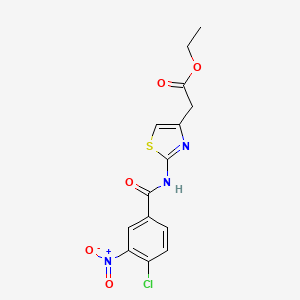

Another significant application of derivatives of the mentioned compound includes their potential as antimicrobial agents. A series of thiazole-aminopiperidine hybrid analogues were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, showing promising results in inhibiting the GyrB ATPase and DNA gyrase, crucial for bacterial DNA replication (Jeankumar et al., 2013).

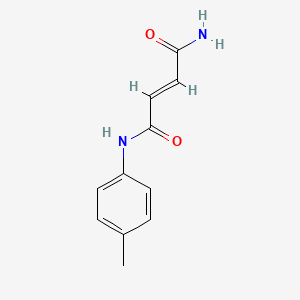

Heterocyclic Compound Synthesis

Research into the synthesis of new pyridine derivatives using a compound structurally related to N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide demonstrated its utility in creating a diverse array of heterocyclic compounds. These compounds were screened for their antibacterial and antifungal activities, highlighting the versatility of this chemical structure in the synthesis of biologically active molecules (Patel & Agravat, 2007).

Antipsychotic Potential

The compound's derivatives were also investigated for their potential antipsychotic properties. Studies focused on heterocyclic analogues, exploring their binding to dopamine and serotonin receptors, which are critical targets for antipsychotic drugs. This research contributes to the discovery of new therapeutic agents with potential use in the treatment of psychiatric disorders (Norman et al., 1996).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c24-19(15-3-4-17-18(10-15)27-13-22-17)21-11-14-5-8-23(9-6-14)28(25,26)16-2-1-7-20-12-16/h1-4,7,10,12-14H,5-6,8-9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZOZPQCAXHCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924115.png)

![8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2924121.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924123.png)

![[(3-methylphenyl)amino]thiourea](/img/structure/B2924124.png)

![N-{[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2924126.png)

![5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2924127.png)

![Methyl (3R,4S)-4-(2,4-difluorophenyl)-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-3-carboxylate](/img/structure/B2924128.png)